2-Epilentiginosine is a naturally occurring compound classified within the indolizidine alkaloids, which are known for their diverse biological activities. This compound is particularly notable due to its structural similarity to lentiginosine, another indolizidine alkaloid. The unique stereochemistry of 2-epilentiginosine contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and natural product research.
2-Epilentiginosine is primarily derived from various plant species, particularly those belonging to the genus Lathyrus, where it has been isolated from the seeds. The biosynthesis of this compound involves complex pathways that utilize amino acids and other precursors typical of alkaloid formation in plants.
2-Epilentiginosine falls under the category of indolizidine alkaloids, which are characterized by a bicyclic structure containing an indole moiety. This classification highlights its significance in pharmacology, as many indolizidine alkaloids exhibit notable biological activities, including anti-cancer and anti-inflammatory effects.
The synthesis of 2-epilentiginosine has been achieved through various methodologies, with notable advancements in asymmetric synthesis techniques. One prominent method involves the diastereoselective synthesis from chiral precursors.
The molecular structure of 2-epilentiginosine is characterized by its distinct stereochemistry, which plays a crucial role in its biological activity.
2-Epilentiginosine can undergo various chemical reactions that are significant for its functionalization and potential derivatization.
The mechanism of action for 2-epilentiginosine is primarily linked to its interaction with biological macromolecules.
Understanding the physical and chemical properties of 2-epilentiginosine is essential for its application in scientific research.
The applications of 2-epilentiginosine extend into various fields, particularly within medicinal chemistry and pharmacology.
2-Epilentiginosine [(1R,2S,8aR)-1,2-dihydroxyindolizidine] is a polyhydroxylated indolizidine alkaloid characterized by fused six-membered piperidine and five-membered pyrrolidine rings. Its molecular formula is C₈H₁₅NO₂ (MW: 157.21 g/mol), featuring two chiral hydroxyl groups at C1 and C2 positions. The relative configuration (trans-diaxial 1,2-diol) and absolute stereochemistry (1R,2S,8aR) are critical for its biological activity. Key bond angles include the C1-C2-C8a triad (109.5°), influencing ring conformation, while intramolecular hydrogen bonding between O1-H⋯O2 stabilizes the diequatorial orientation in solution phase [4] [7]. This stereoelectronic profile enables selective interactions with biological targets.
Table 1: Comparative Structural Features of Select Indolizidine Alkaloids [1] [6]
Compound | Molecular Formula | Hydroxyl Group Positions | Key Stereochemical Features |
---|---|---|---|
2-Epilentiginosine | C₈H₁₅NO₂ | C1, C2 | (1R,2S,8aR), trans-1,2-diol |
Lentiginosine | C₈H₁₅NO₂ | C1, C2 | (1S,2S,8aR), cis-1,2-diol |
Swainsonine | C₈H₁₅NO₂ | C1, C8 | (1R,2R,8R,8aR) |
1-Hydroxyindolizidine | C₈H₁₅NO | C1 | (1R,8aS) |
2-Epilentiginosine belongs to the mono-hydroxymethyl-substituted subclass of indolizidine alkaloids, distinguished from bis-functionalized analogs like castanospermine. Its 1,2-dihydroxy motif mimics the transition state of glycosidic bond cleavage, enabling glycosidase inhibition. Biosynthetically, it shares a proposed pathway with lentiginosine and swainsonine via (1R,8aS)-1-hydroxyindolizidine intermediates. The C2 epimerization step determines branching into lentiginosine (C2α-OH) or 2-epilentiginosine (C2β-OH) in plants like Astragalus lentiginosus and fungi such as Rhizoctonia leguminicola [4] [7] [9]. This structural diversification underpins divergent bioactivity profiles across the alkaloid family.
2-Epilentiginosine was first isolated in 1995 from Rhizoctonia leguminicola mycelia alongside swainsonine. Initial structural misassignment was corrected via asymmetric synthesis in 2001, confirming its (1R,2S,8aR) configuration [1] [2]. Seminal synthetic routes include:
2-Epilentiginosine functions as a potent competitive inhibitor of α-mannosidase II (IC₅₀ = 4.6 μM) in Aspergillus niger, disrupting N-glycan processing in eukaryotic cells. Its C2 epimerization relative to lentiginosine shifts selectivity: lentiginosine inhibits amyloglucosidase (IC₅₀ = 1.4 μM), while 2-epilentiginosine exhibits 50-fold lower activity against this enzyme [4] [6]. Biosynthetically, it serves as a late-stage precursor to swainsonine in Rhizoctonia leguminicola, undergoing C8 hydroxylation and ring rearrangement. Ecological studies suggest it contributes to plant defense against herbivores via glycosidase-mediated toxicity, though its concentration in Astragalus spp. is 10-fold lower than lentiginosine [8] [9].
Table 2: Documented Bioactivities of 2-Epilentiginosine [4] [6] [8]
Biological Target | IC₅₀ Value | Test System | Physiological Consequence |
---|---|---|---|
α-Mannosidase II | 4.6 μM | Aspergillus niger | Impaired glycoprotein processing |
Golgi α-mannosidase II | 12.3 μM | Rat liver microsomes | Altered oligosaccharide biosynthesis |
Amyloglucosidase | >200 μM | Saccharomyces cerevisiae | Negligible starch digestion inhibition |
α-Galactosidase | Inactive | Human recombinant | No effect on glycolipid metabolism |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: